molecular formula C12H22N2O2 B13261941 N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide

N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide

Cat. No.: B13261941
M. Wt: 226.32 g/mol
InChI Key: MVTKGOMMLPSJDI-UHFFFAOYSA-N
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Description

N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is used primarily for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide typically involves the reaction of 4-methylcyclohexylamine with morpholine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide is unique due to its specific combination of a cyclohexyl ring and a morpholine carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

N-(4-methylcyclohexyl)morpholine-4-carboxamide

InChI

InChI=1S/C12H22N2O2/c1-10-2-4-11(5-3-10)13-12(15)14-6-8-16-9-7-14/h10-11H,2-9H2,1H3,(H,13,15)

InChI Key

MVTKGOMMLPSJDI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)N2CCOCC2

Origin of Product

United States

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